1-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)urea
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Overview
Description
1-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)urea is an organic compound that features both fluorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)urea typically involves the reaction of 4-fluorophenylethylamine with 4-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The process can be summarized as follows:
Reactants: 4-fluorophenylethylamine and 4-methoxyphenyl isocyanate.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually conducted at room temperature.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by forming a stable complex, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-fluorophenyl)ethyl]-3-(4-chlorophenyl)urea
- 1-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxyphenyl)urea
- 1-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)urea
Uniqueness
1-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)urea is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which confer distinct chemical properties. The methoxy group enhances its solubility and reactivity, while the fluorophenyl group provides stability and resistance to metabolic degradation.
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-21-15-8-6-14(7-9-15)19-16(20)18-11-10-12-2-4-13(17)5-3-12/h2-9H,10-11H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVICBDFVIAXHRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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